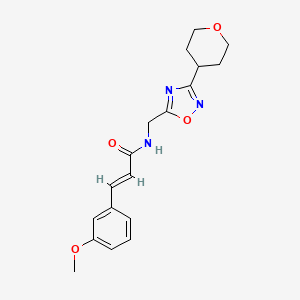

(E)-3-(3-methoxyphenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(3-methoxyphenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-23-15-4-2-3-13(11-15)5-6-16(22)19-12-17-20-18(21-25-17)14-7-9-24-10-8-14/h2-6,11,14H,7-10,12H2,1H3,(H,19,22)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUZMTNGBFRCAN-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)NCC2=NC(=NO2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)NCC2=NC(=NO2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs from the provided evidence:

Research Findings and Implications

Structural Stability : The target compound’s tetrahydropyran-oxadiazole moiety is structurally analogous to compounds with demonstrated metabolic stability in pharmacokinetic studies (e.g., ’s macrofilaricidal agent) . This contrasts with ’s compound, where a hydroxy group increases polarity but may limit blood-brain barrier penetration .

The target’s oxadiazole-tetrahydropyran unit may similarly engage hydrogen bonding or hydrophobic interactions in enzyme active sites.

Synthetic Accessibility : The target compound’s synthesis likely mirrors methods used for and ’s analogs, involving condensation of acryloyl chlorides with amine-functionalized oxadiazoles .

Q & A

Q. What synthesis methodologies are recommended for laboratory-scale preparation of this compound, and how can reaction efficiency be systematically optimized?

Answer: The compound’s synthesis likely involves multi-step organic reactions, including acrylamide formation and oxadiazole ring cyclization. Key methodologies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for amide bond formation, with microwave-assisted heating to reduce reaction time .

- Catalytic systems : Transition-metal catalysts (e.g., Cu(I)) for photo-induced sulfonylation or cross-coupling steps, as demonstrated in similar acrylamide syntheses .

- Optimization via Design of Experiments (DoE) : Apply factorial designs to test variables like temperature, stoichiometry, and pH. For example, a 2^3 factorial design (temperature: 25–80°C; catalyst loading: 1–5 mol%; reaction time: 12–24 hrs) can identify optimal conditions .

Example DoE Table:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 80 |

| Catalyst (mol%) | 1 | 5 |

| Reaction Time (hr) | 12 | 24 |

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry (E-configuration) and oxadiazole ring formation .

- HPLC-MS : Quantify purity (>95%) and detect byproducts from incomplete cyclization .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for stability studies .

Advanced Research Questions

Q. How can non-covalent interactions influence the compound’s reactivity in catalytic systems or supramolecular assemblies?

Answer: Non-covalent interactions (e.g., hydrogen bonding, π-π stacking) may:

- Modulate catalytic activity : The methoxyphenyl group could engage in π-stacking with aromatic residues in enzyme active sites, altering reaction kinetics .

- Enhance stability : Tetrahydro-2H-pyran’s chair conformation may stabilize oxadiazole via intramolecular H-bonding, reducing degradation in aqueous media .

- Experimental validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins .

Q. What computational strategies can predict the compound’s interaction with biological targets or guide derivative design?

Answer:

- Molecular docking : Simulate binding modes with kinases or GPCRs using AutoDock Vina, focusing on the acrylamide warhead’s electrophilicity .

- De novo scaffold design : Apply algorithms like CoreDesign to generate derivatives with modified oxadiazole substituents while retaining bioactivity .

- MD simulations : Assess conformational stability of the tetrahydro-2H-pyran ring under physiological conditions .

Q. How should researchers address contradictions in synthetic yield data across studies?

Answer:

- Root-cause analysis : Compare reaction conditions (e.g., inert atmosphere vs. aerobic) and purity of starting materials .

- Reproducibility protocols : Standardize quenching methods (e.g., flash-freezing vs. gradual cooling) to minimize oxadiazole ring decomposition .

- Bayesian optimization : Implement adaptive experimental design to iteratively refine parameters (e.g., solvent polarity, catalyst) and resolve discrepancies .

Methodological Frameworks

Q. What experimental workflows integrate automation for high-throughput screening of derivatives?

Answer:

- Automated synthesis platforms : Use flow-chemistry reactors for continuous production and inline HPLC monitoring .

- Machine learning : Train models on historical SAR data to prioritize derivatives with predicted IC50 values < 100 nM .

- Case study : A factorial DoE (4 variables, 16 runs) reduced optimization time for a similar acrylamide by 60% .

Q. How can researchers design robust in vitro assays to evaluate biological activity?

Answer:

- Target selection : Prioritize kinases (e.g., Wee1) due to acrylamide’s propensity for covalent inhibition .

- Assay conditions : Use TR-FRET (time-resolved fluorescence) with ATP-concentration gradients (0.1–10 mM) to measure competitive binding .

- Data interpretation : Apply Michaelis-Menten kinetics to distinguish covalent vs. non-covalent inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.